3-Benzyloxazolidine

Vue d'ensemble

Description

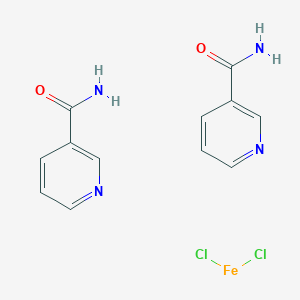

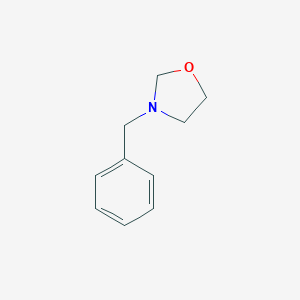

3-Benzyloxazolidine is a chemical compound that can be synthesized through various chemical processes. It is a part of the oxazolidine family, which are five-membered heterocyclic compounds containing oxygen and nitrogen. This compound has been studied for its potential applications in various fields of chemistry.

Synthesis Analysis

The synthesis of 3-Benzyloxazolidine derivatives has been approached through different methodologies. For instance, asymmetric synthesis has been used for creating 3-substituted tetrahydro-2-benzazepines, starting from compounds like 1-bromo-2-iodobenzene and proceeding through a series of reactions to produce tricyclic oxazolidine derivatives with high diastereoselectivity (Quick et al., 2015).

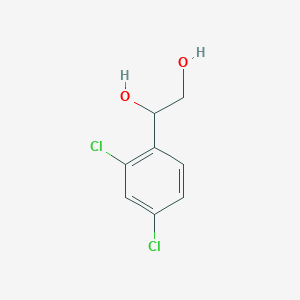

Molecular Structure Analysis

The molecular structure of 3-Benzyloxazolidine and its derivatives can be intricate, with specific configurations leading to different chemical behaviors. For example, the structure of (4S)-(−)-4-Benzyl-2,2-dimethyl-3-o-toluoyl-1,3-oxazolidine has been established, showing an envelope conformation of the oxazolidine ring and confirming the absolute configuration of the compound (Gzella et al., 2010).

Chemical Reactions and Properties

3-Benzyloxazolidine compounds participate in various chemical reactions. For example, they can undergo catalytic oxidation processes or participate in ring-opening reactions. The catalytic activity and reaction outcomes can significantly differ based on the substituents and reaction conditions (Bikas et al., 2018).

Physical Properties Analysis

While specific physical properties of 3-Benzyloxazolidine are not extensively documented in the provided literature, such properties typically include melting points, boiling points, solubility, and crystal structure. These properties are crucial for understanding the compound's behavior in various environments and applications.

Chemical Properties Analysis

The chemical properties of 3-Benzyloxazolidine derivatives include their reactivity, stability, and compatibility with different chemical reagents and conditions. For instance, reactions involving 3-Benzyloxazolidine can lead to the formation of diverse structures, such as benzoxazoles, through electrochemical synthesis methods, indicating the compound's versatility in organic synthesis (Koleda et al., 2017).

Applications De Recherche Scientifique

Hypoglycemic Agents : Benzyloxazolidine-2,4-diones with oxazole-based side chains demonstrated hypoglycemic effects, effectively lowering blood glucose levels in obese mice. Incorporating a benzofuran structure significantly enhanced their potency, highlighting their potential as diabetes medications (Dow et al., 1991).

Antimicrobial Agents : Benzoxazole derivatives, including those related to benzyloxazolidine, showed broad-spectrum antimicrobial activities against various pathogens including Pseudomonas aeruginosa and Staphylococcus aureus. Some compounds exhibited significant antimycobacterial activity, suggesting their use as scaffolds for designing new potent drugs (Ertan-Bolelli et al., 2016).

Synthesis of Tropanes : 3-(2-Aryloxazolidin-3-yl)tropanes were synthesized from aromatic aldehydes and 3-[N-(2-hydroxyethyl)amino]tropane. These compounds have potential applications in medicinal chemistry and drug design (Kostochka et al., 2003).

Anthelmintic Activity : Novel 3-benzyl-2-(4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines derivatives were synthesized and evaluated for their anthelmintic activity. Their structures and purity were characterized, indicating their potential as therapeutic agents (Selvam et al., 2011).

Herbicidal Agents : Benzoxazoles, including those related to benzyloxazolidine, were evaluated for phytotoxicity and showed potential as novel herbicidal agents. They exhibited significant inhibitory effects on various plant species, suggesting their application in agriculture (Sangi et al., 2018).

Anti-Inflammatory and Analgesic Activities : A study on new Mannich bases of 5-nitro-2-benzoxazolinones, which are structurally related to benzyloxazolidine, demonstrated significant in vivo anti-inflammatory and analgesic activities. They could be further evaluated for their potential therapeutic applications (Köksal et al., 2007).

Cancer Research : An oxazolidine derivative was investigated for its antineoplastic activity against resistant acute leukemia cells. The study suggested that it modulates important pathways, including cell cycle and immune system regulatory pathways, indicating its potential in cancer therapy (Carvalho et al., 2021).

Mécanisme D'action

Target of Action

3-Benzyloxazolidine is a member of the oxazolidinone class of compounds . The primary targets of oxazolidinones are the bacterial ribosomes, specifically the 50S subunit . These ribosomes play a crucial role in protein synthesis within the bacterial cell .

Mode of Action

Oxazolidinones, including 3-Benzyloxazolidine, inhibit protein synthesis by binding to the 50S ribosomal subunit of the bacteria . This binding prevents the formation of a functional 70S initiation complex, which is essential for the translation process . This unique mechanism of action distinguishes oxazolidinones from other protein synthesis inhibitors .

Biochemical Pathways

The inhibition of protein synthesis by 3-Benzyloxazolidine affects various biochemical pathways within the bacterial cell. As protein synthesis is a fundamental process for cell growth and replication, its disruption leads to the cessation of these processes, resulting in the bacteriostatic effect observed with oxazolidinones .

Pharmacokinetics

Oxazolidinones exhibit a favorable pharmacokinetic profile with excellent bioavailability and good tissue and organ penetration . .

Result of Action

The result of 3-Benzyloxazolidine’s action is the inhibition of bacterial growth. By preventing protein synthesis, the compound disrupts essential cellular processes, leading to a halt in bacterial replication . This makes oxazolidinones effective against a wide range of multidrug-resistant Gram-positive pathogens .

Propriétés

IUPAC Name |

3-benzyl-1,3-oxazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNODHUYZYLTPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80312774 | |

| Record name | 3-Benzyloxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyloxazolidine | |

CAS RN |

13657-16-4 | |

| Record name | 13657-16-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzyloxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13657-16-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Benzyloxazolidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5BZT42BS9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 3-Benzyloxazolidine in relation to the research paper?

A1: The paper investigates the synthesis of 3-(2-aryloxazolidin-3-yl)tropanes. 3-Benzyloxazolidine represents a specific example within this broader class of compounds where the "aryl" substituent is a phenylmethyl (benzyl) group. [] This suggests potential research interest in understanding how different aryl substituents, including benzyl, influence the synthesis and properties of these tropane derivatives.

Q2: Can we anticipate future research directions involving 3-Benzyloxazolidine based on this study?

A2: While the abstract doesn't provide specific data on 3-Benzyloxazolidine, its connection to the synthesized compounds suggests potential future research. Researchers might explore:

- Synthesis optimization: Investigating if the synthetic methodologies described in the paper can be applied or adapted specifically for 3-Benzyloxazolidine-containing tropane derivatives. []

- Structure-activity relationships: Studying how the benzyl group, compared to other aryl substituents, affects the biological activity, if any, of these tropane derivatives. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Icosyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B84456.png)